molecular formula C18H30N12O4S B2944956 bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide),sulfuricacid CAS No. 2375262-21-6

bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide),sulfuricacid

Cat. No.: B2944956
CAS No.: 2375262-21-6
M. Wt: 510.58
InChI Key: GIKZHYYCJBZHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . It comes with a warning signal word and hazard statements H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

The mechanism of action of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid lies in its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H14N6.H2O4S/c2*10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h2*1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKZHYYCJBZHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=N)N.C1CN(CCN1C2=NC=CC=N2)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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